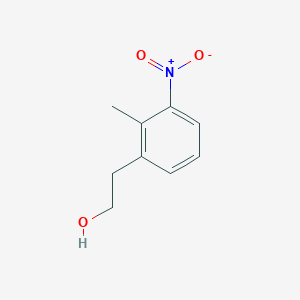

2-(2-Methyl-3-nitrophenyl)ethanol

Description

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-(2-methyl-3-nitrophenyl)ethanol |

InChI |

InChI=1S/C9H11NO3/c1-7-8(5-6-11)3-2-4-9(7)10(12)13/h2-4,11H,5-6H2,1H3 |

InChI Key |

LBOLDCCWPUYOFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and discussion highlight the structural, physical, and functional differences between 2-(2-Methyl-3-nitrophenyl)ethanol and analogous compounds.

Table 1: Comparative Analysis of Substituted Phenethyl Alcohols

Structural and Functional Differences

Substituent Effects :

- Position of Nitro Group: The nitro group’s position (ortho, meta, or para) significantly impacts reactivity and electronic properties. For example, the 3-nitro group in this compound enhances electrophilic substitution resistance compared to its 2-nitro counterpart .

- Halogen Substitution: The chloro group in 2-(2-Chloro-6-nitrophenyl)ethanol increases molecular weight and polarity, making it more reactive in cross-coupling reactions .

Preparation Methods

Reduction of 2-Methyl-3-Nitrophenylacetic Acid

The most efficient method involves reducing 2-methyl-3-nitrophenylacetic acid to the corresponding alcohol using borane tetrahydrofuran (BH₃·THF). This approach leverages the selective reduction of carboxylic acids to primary alcohols under mild conditions.

Key Steps :

-

Nitration of 2-Methylphenylacetic Acid :

-

Reduction to Alcohol :

Table 1: Key Reaction Parameters for BH₃·THF Reduction

| Parameter | Detail | Source |

|---|---|---|

| Reagent | BH₃·THF (2 equivalents) | |

| Solvent | Anhydrous THF | |

| Temperature | 0°C → RT (3 hours) | |

| Yield | 96% |

Reaction Conditions and Optimization

Solvent and Temperature Control

Reagent Selection and Workup

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-methyl-3-nitrophenyl)ethanol, and how can purity be maximized?

- Methodology : The compound can be synthesized via reduction of ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate using borane tetrahydrofuran (BH₃·THF), achieving 96% yield under controlled anhydrous conditions. Ethanol or methanol is recommended as a solvent to minimize side reactions. Post-synthesis purification via recrystallization (e.g., hexane or ethanol) ensures high purity .

- Key Considerations : Monitor reaction temperature (60–80°C) and pH to prevent nitro group reduction or ester hydrolysis.

Q. How can spectroscopic techniques validate the structure of this compound?

- Analytical Workflow :

- NMR : Use - and -NMR to confirm the aromatic proton environment (e.g., deshielded protons near nitro/methyl groups) and ethanol moiety (δ ~1.5–2.0 ppm for CH₂, δ ~4.8 ppm for OH).

- IR : Identify characteristic peaks for nitro (1520–1350 cm) and hydroxyl (3200–3600 cm) groups.

- MS : Confirm molecular ion [M+H] at m/z 196.1 (CHNO) .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation :

- Avoid inhalation/contact (use fume hoods, gloves).

- Toxicological data are limited; treat as a potential irritant (similar to structurally related nitroaromatics, e.g., 1-(2-amino-6-nitrophenyl)ethanone) .

Advanced Research Questions

Q. How do substituent positions (methyl, nitro) influence the compound’s reactivity in organic transformations?

- Mechanistic Insights :

- The ortho-methyl group sterically hinders electrophilic substitution, directing reactions to the para position.

- The nitro group deactivates the ring but facilitates reduction to amines (e.g., catalytic hydrogenation with Pd/C) for pharmaceutical intermediates .

Q. What crystallographic tools are suitable for resolving structural ambiguities in derivatives of this compound?

- Tools & Workflow :

- SHELX : Refine crystal structures using SHELXL for small-molecule precision (e.g., hydrogen bonding networks) .

- ORTEP-3 : Visualize thermal ellipsoids and molecular geometry; critical for studying tautomerism (e.g., intramolecular proton transfer in Schiff base derivatives) .

Q. How can computational methods predict the compound’s biological interactions?

- DFT & Molecular Docking :

- Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Dock into enzyme active sites (e.g., alcohol dehydrogenase) to assess binding affinity; compare with experimental IC values .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for nitroaromatic derivatives?

- Data Reconciliation :

- Cross-validate NMR/IR with X-ray diffraction (e.g., confirm nitro group orientation in crystal lattice).

- For tautomeric mixtures (e.g., ), use variable-temperature NMR to observe equilibrium shifts .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.